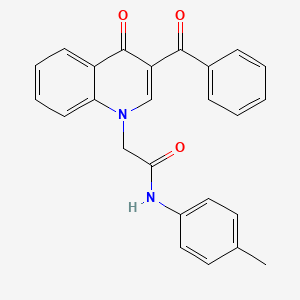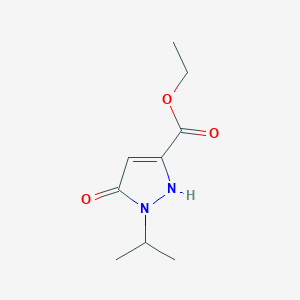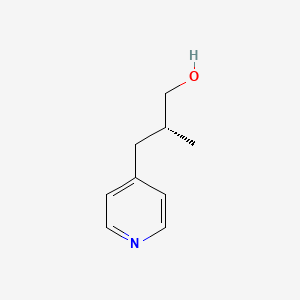
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol, also known as MP4, is a chiral compound that has been gaining attention in the scientific community due to its potential applications in various fields. MP4 is a derivative of pyridine and has a unique structure that makes it a promising candidate for use in drug discovery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cancer cell proliferation. (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been shown to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol in lab experiments is its high purity and single enantiomer structure. This makes it a useful tool for studying chiral chemistry and asymmetric catalysis. However, one limitation of using (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is its relatively high cost compared to other reagents.
Orientations Futures
There are several potential future directions for research involving (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol. One area of interest is the development of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol and its potential applications in catalysis and material science.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol can be achieved through a multi-step process involving the reaction of pyridine with various reagents. One of the most common methods for synthesizing (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol involves the reaction of pyridine with 2-methyl-3-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol as a single enantiomer.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been the subject of several scientific studies due to its potential applications in drug discovery. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been found to have potential as a chiral ligand for use in asymmetric catalysis.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBVKJZIZSPLL-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)
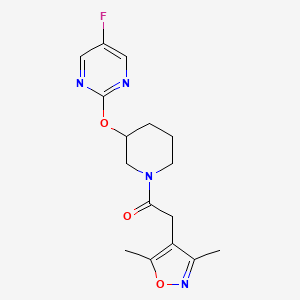
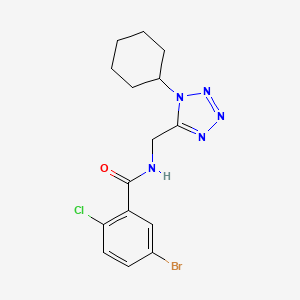
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)
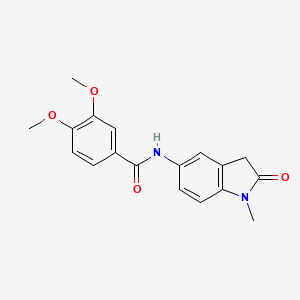
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

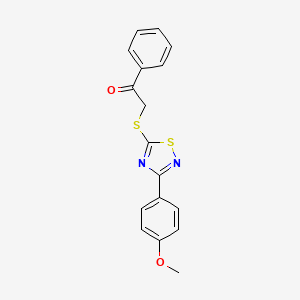
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
